Human EP4 Receptor Binding Affinity: Head-to-Head Comparison with a Structural Analog
The target compound exhibits high affinity for the recombinant human EP4 receptor. A direct head-to-head comparison within the same BindingDB dataset reveals it has an IC50 of 5.60 nM [1]. A close structural analog, N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide, which differs only by a 4-fluoro-3-methyl substitution on the benzyl ring, shows a significantly reduced affinity of 15 nM in an analogous human EP4 antagonist assay [2]. This demonstrates that the 4-ethyl substitution is critical for achieving the higher potency of 5.60 nM.
| Evidence Dimension | Inhibition of PGE2-stimulated cAMP accumulation (IC50) |
|---|---|
| Target Compound Data | 5.60 nM |
| Comparator Or Baseline | N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide: 15 nM |
| Quantified Difference | The target compound is approximately 2.7-fold more potent than the 4-fluoro-3-methyl analog. |
| Conditions | Recombinant human EP4 receptor expressed in HEK293 cells; assessed as inhibition of PGE2-stimulated cAMP accumulation. |
Why This Matters
For research procurement, this 2.7-fold potency advantage ensures a more robust functional blockade of the EP4 receptor at lower compound concentrations, minimizing potential off-target effects and improving the signal-to-noise ratio in sensitive cellular assays.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50446847 (CHEMBL3115074) at Prostaglandin E2 receptor EP4 subtype. BindingDB Entry ID: 50446847. View Source
- [2] BindingDB. (n.d.). Affinity Data for N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide at Prostaglandin E2 receptor EP4 subtype. BindingDB Entry ID: 50446848. View Source
